Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate
Description
Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 6 and an ethyl ester group at position 3. Imidazo[1,5-a]pyridines are known for their diverse bioactivities, including antimicrobial, antiviral, and antitumor properties, often attributed to their ability to mimic purine bases in biological systems . The chlorine substituent likely enhances lipophilicity and influences electronic properties, while the ethyl ester group provides a handle for further chemical modifications .
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8(11)4-3-7-5-12-6-13(7)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOLYKBIRFWGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=CN=CN21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with ethylamine, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the activity of imidazo[1,5-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate has shown promise as a potential lead compound due to its structural similarities with other active analogs. Research indicates that compounds within this class can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against various strains .
Anticancer Properties
The compound is also under investigation for its anticancer properties. Studies have demonstrated that imidazo[1,5-a]pyridine derivatives can exhibit cytotoxic effects against several cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation .
General Synthetic Route
A common synthetic pathway includes:
- Reacting 6-chloroimidazo[1,5-a]pyridine with ethyl acetoacetate in the presence of a base.
- Purification methods often include recrystallization or chromatography to achieve high purity levels .
Case Study: Antitubercular Activity
In a notable study by Abrahams et al., a series of imidazo[1,2-a]pyridine derivatives were screened for their antitubercular activity. Among these, this compound emerged as a candidate with significant inhibitory effects on Mycobacterium tuberculosis strains . The study utilized high-throughput screening techniques to identify compounds with promising MIC values.
Case Study: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results indicated that this compound could induce apoptosis in MCF-7 cells while exhibiting low toxicity towards normal cell lines . This selectivity underscores its potential as a therapeutic agent.
Comparative Data Table
| Compound Name | Activity Type | MIC Range (μM) | Cell Lines Tested |
|---|---|---|---|
| This compound | Antitubercular | 0.03 - 5.0 | Mycobacterium tuberculosis |
| This compound | Anticancer | N/A | PC-3, MCF-7 |
Mechanism of Action
The mechanism of action of Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Crystallographic Comparisons
- Hydrogen Bonding : Pyrazolo[1,5-a]pyridines (e.g., ) exhibit weak C–H···O interactions, while imidazo derivatives may form stronger hydrogen bonds due to additional nitrogen sites .
- Crystal Systems: Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate crystallizes in a monoclinic system (space group P1), whereas hybrid isoxazole derivatives () adopt triclinic systems .
Biological Activity
Ethyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Synthesis
This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological activities. The synthesis typically involves:
- Starting Materials : 2-chloropyridine-3-carboxylic acid and ethylamine.
- Reaction Conditions : Cyclization is performed under reflux conditions in solvents like ethanol or acetonitrile.
This method allows for the efficient production of the compound, which can be further modified for enhanced biological activity.
Antimicrobial Properties
Recent studies highlight the antimicrobial potential of this compound. It has been investigated against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) pathogens. The minimum inhibitory concentration (MIC) values indicate promising efficacy:
| Pathogen | MIC (µM) |
|---|---|
| MDR-TB | 0.07 - 2.2 |
| XDR-TB | 0.07 - 0.14 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents against resistant strains .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it can inhibit certain cancer cell lines without significant cytotoxicity to normal cells. For instance:
- Cell Lines Tested : Neuroblastoma (SH-SY5Y), Human Embryonic Kidney (HEK293), Liver Cancer (HepG2).
- IC50 Values : Greater than 128 µM for VERO cells, indicating low toxicity .
The mechanism of action appears to involve enzyme inhibition related to cancer pathways, although specific targets remain to be fully elucidated.
This compound is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival in cancerous cells.
- Binding Affinity : Preliminary studies suggest it binds effectively to targets involved in cell signaling pathways relevant to both antimicrobial and anticancer activities.
Comparative Analysis with Related Compounds
When compared to other imidazo[1,5-a]pyridine derivatives, this compound exhibits unique properties:
| Compound | Activity |
|---|---|
| Imidazo[1,2-a]pyridine | Antituberculosis |
| Imidazo[1,5-a]pyrimidine | GABA receptor agonist |
| Ethyl 6-Chloroimidazo[1,5-a]pyridine | Antimicrobial and anticancer activities |
This comparison underscores the versatility and potential of this compound as a scaffold for drug development .
Case Studies
Several case studies have documented the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Demonstrated significant inhibition of bacterial growth in MDR-TB strains with low cytotoxicity.
- In Vivo Studies : Animal models have shown promising results regarding pharmacokinetics and bioavailability, suggesting that this compound can effectively reach therapeutic concentrations in target tissues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-Chloroimidazo[1,5-a]pyridine-5-carboxylate?
- Methodological Answer: The compound is typically synthesized via intramolecular cyclization of α,β-unsaturated esters with aldehydes or amines under mild conditions. For example, substitution reactions with diethylamine in THF, followed by purification using column chromatography (silica gel, hexane/ethyl acetate eluent), yield the product with ~89% efficiency . Key intermediates like ethyl 3-{5-[(mesyloxy)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate are critical for functional group introduction .
Q. Which spectroscopic and crystallographic techniques are used for structural confirmation?
- Methodological Answer:
- NMR/IR : H and C NMR confirm proton environments and carbon frameworks, while IR identifies ester carbonyl stretches (~1700 cm) and aromatic C-Cl bonds .
- X-ray crystallography : Single-crystal diffraction (Bruker APEXII CCD, MoKα radiation) resolves bond lengths, angles, and packing. SHELXS-97/SHELXL-97 refine structures, achieving R-factors < 0.06 .
Q. How are common impurities identified during synthesis?
- Methodological Answer: Thin-layer chromatography (TLC) and HPLC monitor reaction progress. Unreacted starting materials or byproducts (e.g., mesyl intermediates) are detected via retention time discrepancies. Column chromatography with gradient elution (hexane/EtOAc) isolates the pure product .
Advanced Research Questions
Q. How to resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer: Discrepancies (e.g., unexpected bond lengths or torsion angles) require cross-validation:
- Refine X-ray data iteratively using SHELXL, adjusting thermal parameters and occupancy .
- Compare NMR coupling constants with calculated dihedral angles (e.g., Karplus equation) to validate conformations .
- Use density functional theory (DFT) to model electronic environments and reconcile spectroscopic observations .
Q. What role do hydrogen bonds and dihedral angles play in molecular packing?
- Methodological Answer:
- Hydrogen bonding : C-H···N/O interactions (e.g., 2.50–3.10 Å) stabilize dimeric motifs, as seen in centrosymmetric dimers linked via N-H···O bonds .
- Dihedral angles : The pyrazolo[1,5-a]pyridine core and substituents (e.g., isoxazole rings) form dihedral angles (~13–20°), influencing crystal symmetry (P1 space group) and solubility .
Q. How to optimize reaction conditions for improved yield and selectivity?
- Methodological Answer:
- Solvent selection : Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization.
- Temperature control : Low temperatures (0–5°C) suppress side reactions during amine substitutions .
Q. How do computational methods predict bioactivity based on molecular conformation?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
